REACTION_CXSMILES
|
[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].[OH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[CH2:23][CH2:24][C:25](=[O:28])[NH:26][N:27]=1.[OH-].[Na+].C(O)(=O)C>O>[OH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]1[CH:23]=[CH:24][C:25](=[O:28])[NH:26][N:27]=1 |f:0.1,3.4|
|
Name
|
Sodium 3-nitrobenzenesulphonate
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C=1CCC(NN1)=O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred solution until there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
no further precipitation
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C=1C=CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |